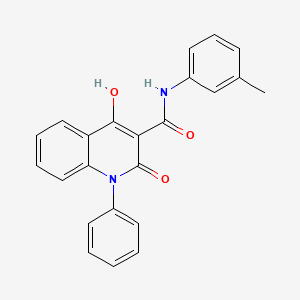

![molecular formula C6H10O2 B2702847 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 2060007-65-8](/img/structure/B2702847.png)

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

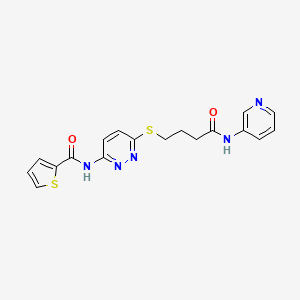

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is a chemical compound with the CAS Number: 2060007-65-8 and a molecular weight of 114.14 .

Synthesis Analysis

The synthesis of 2-Oxabicyclo[2.1.1]hexanes, including this compound, has been achieved through an iodocyclization reaction . Another approach involves the use of photochemistry to access new building blocks via a [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic hexane ring with an oxygen atom incorporated into the ring structure .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has been developed as a saturated bioisostere of the ortho-substituted phenyl ring with improved physicochemical properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Cyclization and Derivatives : "2-Oxabicyclo[2.1.1]hexane" has been synthesized through cyclization of "3-hydroxycyclobutanemethanol", leading to various derivatives including "2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate" accessible from "ethyl 3-(2-propenyloxy)propenoate" via intramolecular photocycloaddition. These processes underscore the compound's flexibility in chemical synthesis and potential applications in developing new chemical entities (Kirmse & Mrotzeck, 1988).

Benzene Mimics : A novel generation of saturated benzene mimics, "2-oxabicyclo[2.1.1]hexanes", has been developed, showcasing improved water solubility compared to their predecessors. These compounds occupy a unique chemical space while mimicking the structure of meta-disubstituted benzenes, suggesting their potential in drug design and discovery (Levterov et al., 2020).

Ring Expansion Reactions : The "oxabicyclo[2.2.1]heptenones" undergo two-carbon ring expansion reactions, demonstrating the compound's utility in constructing complex carbon frameworks, such as those found in oxygenated cembranoids. This showcases the compound's potential in synthesizing biologically active natural products (Xu et al., 2001).

Potential Applications in Biological Systems

Conformationally Restricted Amino Acid Analogues : The synthesis of conformationally restricted alpha-amino acid analogues of the antibiotic furanomycin involves the "2-oxabicyclo[3.2.0]heptane core". This highlights the compound's relevance in the development of biologically active substances and potential pharmaceutical applications (Avenoza et al., 2010).

Synthesis of Stable Molecular Probes : "Bicyclo[6.1.0]non-4-yn-9-ylmethanol" (BCN alcohol), a prominent strained-alkyne scaffold in chemical biology, has been modified to produce "BCN acid", which upon functionalization via amide bond formation yields more stable derivatives than traditional carbamates. This underscores the compound's potential in creating stable molecular probes for biological research (Rady et al., 2021).

Safety and Hazards

Direcciones Futuras

The development of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol represents an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . The compound has been incorporated into the structure of several drugs and agrochemicals .

Propiedades

IUPAC Name |

2-oxabicyclo[2.1.1]hexan-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISAAIHTGSBMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060007-65-8 |

Source

|

| Record name | {2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

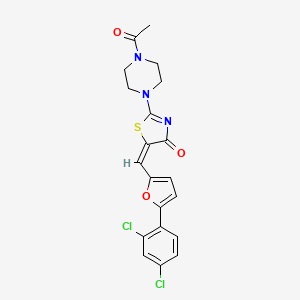

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)

![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)

![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)

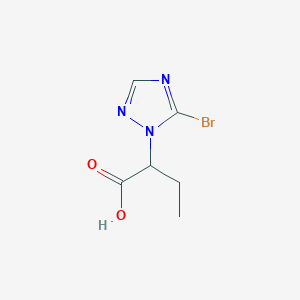

![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702783.png)

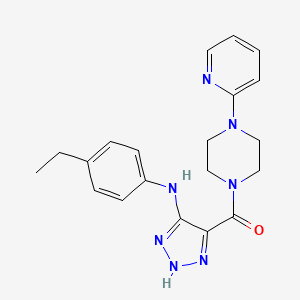

![N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2702787.png)